molecular formula C10H9ClF2O B8157403 1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene

1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene

Cat. No.: B8157403
M. Wt: 218.63 g/mol
InChI Key: CKCKSXASAIPNFW-UHFFFAOYSA-N
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Description

1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a chloro group, a difluoroethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-chloro-2-(2,2-difluoroethoxy)benzene with a vinylating agent under specific conditions to introduce the vinyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow systems to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require conditions such as elevated temperatures and the presence of a base.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Amines, thiols.

Scientific Research Applications

1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 1-Chloro-2-(2,2-difluoroethoxy)-3-fluorobenzene
  • 1-Chloro-2-(2,2-difluoroethoxy)benzene

Comparison: 1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene is unique due to the presence of the vinyl group, which imparts different chemical reactivity compared to similar compounds. The vinyl group allows for additional reactions such as polymerization, which is not possible with compounds lacking this functional group.

Properties

IUPAC Name

1-chloro-2-(2,2-difluoroethoxy)-3-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c1-2-7-4-3-5-8(11)10(7)14-6-9(12)13/h2-5,9H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCKSXASAIPNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)Cl)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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